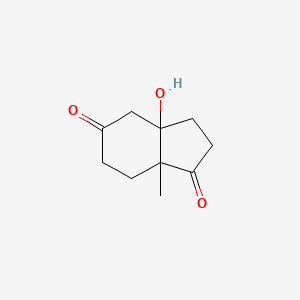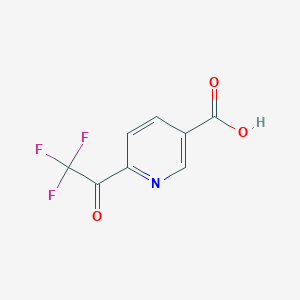![molecular formula C9H13F2NO B13903634 [(8R)-6-(difluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol](/img/structure/B13903634.png)
[(8R)-6-(difluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(8R)-6-(difluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol is a complex organic compound characterized by its unique structure, which includes a difluoromethylene group and a tetrahydro-pyrrolizin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(8R)-6-(difluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrolizin Ring: This step involves the cyclization of a suitable precursor, often using a catalyst such as palladium or copper.
Introduction of the Difluoromethylene Group: This is achieved through a fluorination reaction, where reagents like diethylaminosulfur trifluoride (DAST) are used.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(8R)-6-(difluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the difluoromethylene group.
Common Reagents and Conditions
Oxidation: Typically carried out in acidic or basic conditions, depending on the desired product.
Reduction: Often performed in anhydrous conditions to prevent side reactions.
Substitution: Requires a nucleophile and may be facilitated by a catalyst or under specific temperature conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
[(8R)-6-(difluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Its interactions with biological macromolecules are studied to understand its potential therapeutic effects.
Industrial Applications: Employed in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of [(8R)-6-(difluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The difluoromethylene group is particularly important for its binding affinity and specificity, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- [(8R)-6-(fluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol
- [(8R)-6-(chloromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol
- [(8R)-6-(bromomethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol
Uniqueness
[(8R)-6-(difluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol is unique due to the presence of the difluoromethylene group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable tool in various research applications.
Properties
Molecular Formula |
C9H13F2NO |
|---|---|
Molecular Weight |
189.20 g/mol |
IUPAC Name |
[(8R)-6-(difluoromethylidene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol |
InChI |
InChI=1S/C9H13F2NO/c10-8(11)7-4-9(6-13)2-1-3-12(9)5-7/h13H,1-6H2/t9-/m1/s1 |
InChI Key |
WHTROZLXEJJKLK-SECBINFHSA-N |
Isomeric SMILES |
C1C[C@@]2(CC(=C(F)F)CN2C1)CO |
Canonical SMILES |
C1CC2(CC(=C(F)F)CN2C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



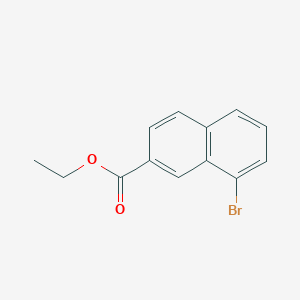
![2-[2-(2-Aminopropanoylamino)propanoylamino]acetic acid](/img/structure/B13903571.png)
![1-methyl-4-methylene-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridine](/img/structure/B13903575.png)

![2,4,6-Trichloro-8-methylpyrido[3,2-D]pyrimidine](/img/structure/B13903607.png)
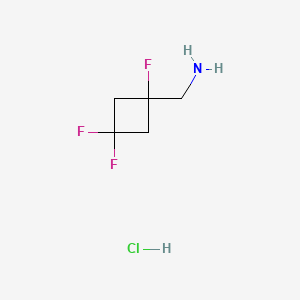
![5-Oxabicyclo[2.1.1]hexan-2-amine](/img/structure/B13903618.png)
![N-[2-(butanoylamino)ethyl]butanamide](/img/structure/B13903624.png)
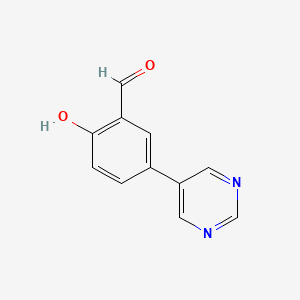
![[(1R,5R,7S)-4-oxa-1-azabicyclo[3.2.1]octan-7-yl]methanol;hydrochloride](/img/structure/B13903627.png)
